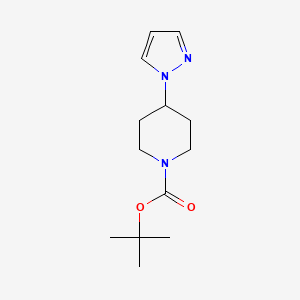

tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a pyrazole substituent. Its molecular formula is C₁₃H₂₁N₃O₂ (molecular weight: 251.33 g/mol). This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and prodrugs. The Boc group enhances solubility and stability during synthetic workflows, while the pyrazole ring provides a versatile scaffold for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . Key applications include:

- Drug discovery: As a precursor for bioactive molecules targeting reactive oxygen species (ROS)-sensitive pathways .

- Structural diversification: The pyrazole moiety allows for substitutions at the 4-position, enabling access to boronate esters, iodinated derivatives, and amino-functionalized analogs .

Properties

IUPAC Name |

tert-butyl 4-pyrazol-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-9-5-11(6-10-15)16-8-4-7-14-16/h4,7-8,11H,5-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHRPZUMRVYLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including halogenation and substitution, to introduce the pyrazole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to increase yield and reduce costs. This involves refining the reaction conditions, such as temperature and pressure, and using more efficient catalysts. The total yield of the synthesis process can reach up to 49.9% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study highlighted the compound's ability to inhibit certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Neuroscience

The compound has been explored for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier (BBB) indicates potential applications in treating neurological disorders.

Case Study: Neuroprotective Effects

Research demonstrated that this compound exhibits neuroprotective properties in models of neurodegeneration, possibly through antioxidant mechanisms.

Agricultural Chemistry

The compound's pyrazole moiety has led to investigations into its use as a pesticide or herbicide. Its efficacy against specific pests and pathogens is under evaluation.

Case Study: Insecticidal Activity

Field trials showed promising results in reducing pest populations while maintaining crop yield, indicating its potential as a safer alternative to conventional pesticides.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate with structurally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Insights:

Reactivity Differences: The boronate ester derivative (MW 391.31) facilitates Suzuki-Miyaura couplings, enabling rapid diversification of the pyrazole ring . The iodo analog (MW 378.21) is critical for late-stage radiolabeling (e.g., with fluorine-18) in prodrug development . Amino-functionalized pyrazoles (e.g., tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate) enhance nucleophilic reactivity for amide bond formation .

Biological Activity :

- Compounds with bulky aromatic substituents (e.g., indole, bromo-fluorobenzamido) exhibit improved target binding in kinase inhibition assays due to π-π stacking and hydrophobic interactions .

- The Boc group universally improves solubility, but its removal (e.g., via acidolysis) is required to unmask the piperidine amine for bioactive molecule synthesis .

Biological Activity

tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be defined by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 197.27 g/mol

This compound features a piperidine ring substituted with a tert-butyl group and a pyrazole moiety, which are known to contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cyclin-dependent Kinases (CDKs) : Research indicates that derivatives of pyrazole compounds exhibit inhibitory effects on CDK2 and CDK9. For instance, compounds with similar structures have shown IC values of 0.36 µM for CDK2 and 1.8 µM for CDK9, suggesting potential as anticancer agents .

- Antiproliferative Activity : In vitro studies demonstrate that pyrazole derivatives can inhibit the proliferation of several human tumor cell lines, including HeLa, HCT116, and A375 cells. This antiproliferative effect is crucial for developing new cancer therapies .

- Neuroprotective Effects : Some studies suggest that pyrazole-based compounds may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

Research Findings and Case Studies

Here are some notable findings from recent studies regarding the biological activity of this compound:

Pharmacological Applications

The pharmacological applications of this compound include:

- Cancer Therapy : Due to its ability to inhibit key kinases involved in cell cycle regulation.

- Neuroprotection : Potential use in treating neurodegenerative diseases through mechanisms that protect neuronal integrity.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions. A standard approach includes:

- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or alkynes under acidic or basic conditions.

- Step 2 : Functionalization of the piperidine ring, where tert-butyl carbamate is introduced via nucleophilic substitution or coupling reactions.

- Step 3 : Purification using column chromatography (silica gel) or recrystallization to achieve >95% purity. Reaction optimization may involve catalysts (e.g., palladium for cross-coupling) and solvents like DMF or THF. Industrial-scale synthesis prioritizes yield and safety, often employing flow chemistry .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirm molecular structure via H and C NMR, focusing on peaks for the tert-butyl group (~1.4 ppm) and pyrazole protons (7.5–8.5 ppm).

- HPLC-MS : Assess purity and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- Melting Point Analysis : Compare experimental values (if available) with literature data to verify crystallinity.

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm) and aromatic C-H bonds. Cross-reference with CAS registry data for validation .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. For respiratory protection, NIOSH-certified P95 masks are recommended for dust/fume control .

- Ventilation : Work in a fume hood to avoid inhalation of particulates.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes using emergency eyewash stations .

Advanced Research Questions

Q. How can reaction pathways involving this compound be mechanistically elucidated?

- Oxidation/Reduction Studies : Use agents like HO (oxidation) or NaBH (reduction) to modify the pyrazole or piperidine moieties. Monitor intermediates via LC-MS.

- Substitution Reactions : Perform nucleophilic aromatic substitution on the pyrazole ring using amines or thiols. DFT calculations can predict reactive sites.

- Catalytic Cross-Coupling : Explore Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. Optimize Pd catalysts (e.g., Pd(OAc)) and ligands .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

- Solubility Testing : Conduct systematic studies in polar (DMSO, methanol) and nonpolar solvents (hexane) at varying temperatures.

- Stability Profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Note decomposition products (e.g., tert-butanol from ester hydrolysis).

- Cross-Validation : Compare results with peer-reviewed databases (PubChem, Reaxys) and regulatory documents (e.g., SDS from Kishida Chemical Co.) .

Q. What strategies are effective for evaluating its pharmacological potential?

- In Vitro Assays : Screen against kinase targets (e.g., JAK2, EGFR) using fluorescence polarization assays.

- Structural Modifications : Introduce bioisosteres (e.g., replacing pyrazole with imidazole) to enhance binding affinity.

- ADME Studies : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Q. How can storage conditions impact compound integrity, and how can degradation be mitigated?

- Optimal Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Use amber vials to avoid light-induced degradation.

- Decomposition Analysis : Monitor via periodic NMR/HPLC. For hydrolytic sensitivity, add molecular sieves to containers.

- Lyophilization : For long-term stability, lyophilize the compound and store in vacuum-sealed packs .

Q. What methods are recommended for managing hazardous byproducts during synthesis?

- Waste Segregation : Separate halogenated byproducts (if any) from non-halogenated waste.

- Neutralization Protocols : Treat acidic/basic residues with appropriate buffers before disposal.

- Collaboration with Waste Services : Partner with certified agencies for incineration or chemical recycling, adhering to EPA/DOT guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.